2,3-Difluoro-4-hydroxybenzonitrile
Overview
Description
2,3-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Difluoro-4-hydroxybenzonitrile typically involves the reaction of 2,3-difluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which is a green synthesis approach that eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorinated quinones, amines, and various substituted benzonitriles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,3-Difluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its fluorinated structure allows it to form strong interactions with target proteins, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of the fluorine atoms.
3,5-Difluoro-4-hydroxybenzonitrile: Another similar compound with different fluorine atom positions.
Uniqueness
2,3-Difluoro-4-hydroxybenzonitrile is unique due to its specific fluorine atom positions, which confer distinct chemical properties and reactivity compared to other fluorinated benzonitriles. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJJWADIVZXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371739 | |
Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-38-7 | |
Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126162-38-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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